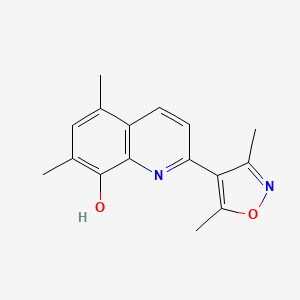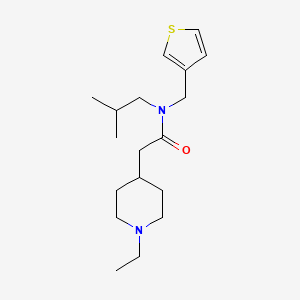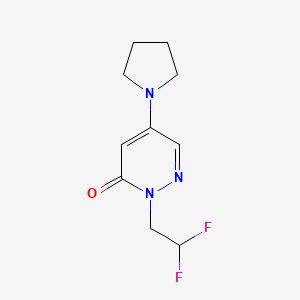![molecular formula C21H23N3O3S B3798655 (E)-N-[1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide](/img/structure/B3798655.png)
(E)-N-[1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide
Übersicht
Beschreibung
(E)-N-[1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, a methoxyphenyl group, and a phenylethenesulfonamide moiety, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the phenylethenesulfonamide moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to achieve high efficiency and cost-effectiveness. Advanced techniques like microwave-assisted synthesis and catalytic processes may also be employed to enhance the production rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-[1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(E)-N-[1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (E)-N-[1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it may modulate cellular signaling pathways by interacting with receptors or other signaling molecules, thereby influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (E)-N-[1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide include:
- (E)-N-[1-[1-(4-hydroxyphenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide
- (E)-N-[1-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide
- (E)-N-[1-[1-(4-nitrophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, may enhance its solubility and bioavailability compared to similar compounds with different substituents.
Eigenschaften
IUPAC Name |
(E)-N-[1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-16(23-28(25,26)14-13-18-7-5-4-6-8-18)21-15-22-24(17(21)2)19-9-11-20(27-3)12-10-19/h4-16,23H,1-3H3/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWYBCOPELJOCD-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)OC)C(C)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)OC)C(C)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[(1R)-1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3798575.png)
![(1R,2R)-1-[methyl-[3-(2-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B3798588.png)
![5-[(7-fluoro-2-methyl-1H-indol-3-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B3798590.png)
![2-[1-benzyl-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3798609.png)
![methyl 4-{4-[2-chloro-4-({[2-(dimethylamino)ethyl]amino}carbonyl)phenoxy]-1-piperidinyl}pentanoate](/img/structure/B3798630.png)
![(2S)-4-methyl-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-phenylpiperazine](/img/structure/B3798641.png)


![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B3798658.png)
![N-methyl-3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B3798665.png)

![4-(2-chlorophenyl)-5-[2-(2-hydroxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3798682.png)
![2-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-furamide](/img/structure/B3798684.png)

